molecular formula C30H56N10O9 B10855615 Ac-SVVVRT-NH2

Ac-SVVVRT-NH2

Cat. No.: B10855615
M. Wt: 700.8 g/mol
InChI Key: CUOVGJYWDCHHTD-JAAOUQFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-SVVVRT-NH2 is a synthetic peptide known for its role as a modulator of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). This compound has garnered attention due to its ability to modulate the activity of the human PGC-1α promoter, which is crucial in regulating energy metabolism and mitochondrial biogenesis .

Preparation Methods

The synthesis of Ac-SVVVRT-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

Chemical Reactions Analysis

Ac-SVVVRT-NH2 primarily undergoes reactions typical of peptides, including:

    Oxidation: Can occur at methionine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced.

    Substitution: Amino acid residues can be substituted to create analogs.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide.

    Reducing agents: Dithiothreitol (DTT).

    Substitution reagents: Various amino acid derivatives.

The major products formed from these reactions depend on the specific modifications made to the peptide sequence .

Scientific Research Applications

Ac-SVVVRT-NH2 has several scientific research applications, including:

Mechanism of Action

Ac-SVVVRT-NH2 exerts its effects by modulating the activity of the human PGC-1α promoter. This modulation leads to an increase in PGC-1α mRNA levels and the accumulation of intracellular lipids in subcutaneous human adipocytes. The molecular targets and pathways involved include the PGC-1α signaling pathway, which plays a critical role in regulating mitochondrial biogenesis and energy metabolism .

Comparison with Similar Compounds

Ac-SVVVRT-NH2 is unique in its specific modulation of the PGC-1α promoter. Similar compounds include:

    SR-18292: A PGC-1α inhibitor that increases PGC-1α acetylation and suppresses gluconeogenic gene expression.

    ZLN005: A potent activator of PGC-1α.

    D-Mannitol: Enhances brown fat formation and improves insulin effect through PGC-1α activation.

    Mogroside VI B: Activates PGC-1α transcription.

These compounds highlight the diverse ways in which PGC-1α can be modulated, with this compound standing out for its specific promoter activity modulation .

Properties

Molecular Formula

C30H56N10O9

Molecular Weight

700.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C30H56N10O9/c1-13(2)20(27(47)36-18(10-9-11-34-30(32)33)25(45)40-23(16(7)42)24(31)44)38-29(49)22(15(5)6)39-28(48)21(14(3)4)37-26(46)19(12-41)35-17(8)43/h13-16,18-23,41-42H,9-12H2,1-8H3,(H2,31,44)(H,35,43)(H,36,47)(H,37,46)(H,38,49)(H,39,48)(H,40,45)(H4,32,33,34)/t16-,18+,19+,20+,21+,22+,23+/m1/s1

InChI Key

CUOVGJYWDCHHTD-JAAOUQFMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)C)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CO)NC(=O)C

Origin of Product

United States

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